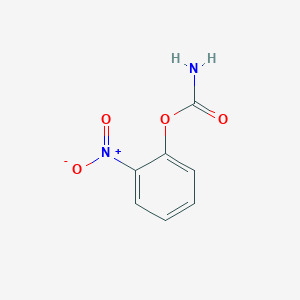

Nitrophenyl carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O4 |

|---|---|

Molecular Weight |

182.13 g/mol |

IUPAC Name |

(2-nitrophenyl) carbamate |

InChI |

InChI=1S/C7H6N2O4/c8-7(10)13-6-4-2-1-3-5(6)9(11)12/h1-4H,(H2,8,10) |

InChI Key |

FRQWVAWXEBTURS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Nitrophenyl Carbamates and Analogs

Classical and Established Synthetic Routes

Traditional methods for the synthesis of nitrophenyl carbamates have been well-established, providing reliable and versatile pathways to these compounds. These routes often serve as the foundation for more complex molecular constructions.

Carbamate (B1207046) Formation via Nitrophenyl Chloroformate Reagents

The reaction of an alcohol or amine with a nitrophenyl chloroformate, most commonly 4-nitrophenyl chloroformate (p-nitrophenyl chloroformate), is a cornerstone of carbamate synthesis. epa.govemerginginvestigators.org This method involves the acylation of a nucleophile—typically a primary or secondary amine or an alcohol—with the chloroformate reagent. emerginginvestigators.org The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.govorganic-chemistry.org

The typical procedure involves adding the nitrophenyl chloroformate to the nucleophile in the presence of an excess of an amine base at room temperature. epa.govresearchgate.net The electron-withdrawing nitro group on the phenyl ring makes the carbonyl carbon of the chloroformate highly electrophilic, facilitating the attack by the nucleophile. This reactivity allows the reaction to proceed efficiently under mild conditions.

For example, benzyl (B1604629) alcohol and benzylamine (B48309) have been successfully protected using 4-nitrophenyl chloroformate. emerginginvestigators.org In the case of the more nucleophilic benzylamine, reaction conditions were modified by lowering the temperature to manage the reactivity and prevent undesired side reactions. emerginginvestigators.org This method is also used to prepare activated carbonates from alcohols, which can then be used to synthesize carbamates. nih.govnih.gov

Table 1: Examples of Nitrophenyl Carbamate Synthesis using Nitrophenyl Chloroformate

| Nucleophile | Reagent | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| Benzyl alcohol | 4-Nitrophenyl chloroformate | Triethylamine | Methylene chloride | 4-Nitrophenyl benzylcarbonate | 94% | emerginginvestigators.org |

| 6-(Tritylthio)hexane-1-amine | p-Nitrophenyl chloroformate | DIEA | THF | p-Nitrophenyl 6-(tritylthio)hexyl-carbamate | - | |

| Aniline Derivatives | 4-Nitrophenyl chloroformate | - | - | Corresponding carbamate derivatives | - | researchgate.net |

| Homopropargyl alcohol | p-Nitrophenyl chloroformate | Pyridine | CH₂Cl₂ | Homopropargyl p-nitrophenyl carbonate | Good | nih.gov |

Transesterification Processes

Transesterification is another established route for the synthesis of carbamates. This process involves the exchange of the alkoxy group of a carbamate with an alcohol, typically in the presence of a catalyst. While not exclusively for nitrophenyl carbamates, the principles apply broadly. The reaction of O-methyl-N-aryl carbamates with various aliphatic alcohols, catalyzed by their respective alkoxides, has been studied to understand the kinetics and mechanism. rsc.org

The mechanism involves a nucleophilic attack by an alkoxide ion on the carbonyl carbon of the carbamate. rsc.org The reaction is selective and follows first-order kinetics with respect to the carbamate substrate. rsc.org Research has shown that electron-withdrawing substituents on the aryl group of the carbamate, such as a nitro group, facilitate the transesterification process. rsc.org This is consistent with the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The use of p-dialkylaminopyridines as catalysts has also been shown to greatly facilitate the transesterification of o-nitrophenyl carbonates. researchgate.net

One-Pot Synthesis Strategies for this compound Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediate compounds. Several one-pot strategies have been developed for the synthesis and subsequent reaction of this compound derivatives.

One such strategy involves the conversion of a secondary benzylamine to a corresponding Boc amine. The process uses 4-nitrophenyl chloroformate to cleave the benzyl group, forming a 4-nitrophenyl carbamate intermediate in situ. This intermediate is then directly reacted with potassium tert-butylate to yield the final Boc-protected amine in a single pot, achieving a 66% yield. researchgate.net

Another example is the synthesis of aminoalkylphenyl carbamates, such as the drug Rivastigmine. google.com In this process, a phenol (B47542) derivative is first reacted with bis(p-nitrophenyl)carbonate to form an activated p-nitrophenyl carbonate intermediate. Without isolation, this intermediate is then reacted with an amine to form the final carbamate product. google.com This approach is convenient and can be performed without isolating the intermediate product. google.com Additionally, a one-pot synthesis of (aminophenyl)carbamic acid esters has been developed involving the reduction of a nitrophenyl isocyanate derivative in the presence of an alcohol, using Raney nickel as a catalyst. researchgate.net

Advanced Synthetic Approaches and Analog Generation

Modern synthetic chemistry has driven the development of more sophisticated methods for carbamate synthesis, focusing on milder conditions, greater efficiency, and the generation of diverse molecular analogs.

Utilization of Activated Carbonates as Precursors

As a safer alternative to hazardous phosgene-based reagents, activated carbonates like bis(p-nitrophenyl) carbonate (BNPC) and bis(o-nitrophenyl) carbonate have become prominent in carbamate synthesis. sigmaaldrich.com The electron-withdrawing nitro groups in these reagents activate the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines or alcohols.

BNPC is a versatile reagent used for preparing activated 4-nitrophenyl esters of N-protected amino acids and for synthesizing ureas and carbamates. sigmaaldrich.com The reaction of BNPC with a primary or secondary amine leads to the formation of a this compound. This intermediate can then be further reacted, for instance with a diamine, to produce bis-ureas. nih.gov

Similarly, bis(o-nitrophenyl) carbonate is used to synthesize o-nitrophenyl carbamates. researchgate.netresearchgate.net This reagent can be reacted with an amine, like benzylamine, to form the corresponding N-benzyl-o-nitrophenyl carbamate. nih.govresearchgate.net This carbamate can then be used in subsequent steps, for example, by reacting it with various diamines to yield bis-ureas in a directional, two-step synthesis. researchgate.netnih.gov

Table 2: Synthesis of Nitrophenyl Carbamates using Activated Carbonates

| Amine/Phenol | Activated Carbonate | Solvent | Product | Ref |

|---|---|---|---|---|

| Benzylamine | Bis(o-nitrophenyl) carbonate | - | N-benzyl-o-nitrophenyl carbamate | nih.govresearchgate.net |

| 3-(1-(Dimethylamino)ethyl) phenol | Bis(4-nitrophenyl)carbonate | Dichloromethane | Rivastigmine (via intermediate) | google.com |

| (1S,2R)-(+)-2-amino-1,2-diphenylethanol | Bis(o-nitrophenyl)carbonate | Dichloromethane | 2-nitrophenyl (1R,2S)-(1,2-diphenyl-2-hydroxyethyl)carbamate | researchgate.net |

| Benzylamine | Bis(4-nitrophenyl) carbonate | - | N-benzyl-4-nitrophenyl carbamate |

Solid-Phase Synthesis Techniques for Carbamates

Solid-phase synthesis is a powerful technique for generating large libraries of compounds for screening purposes. This methodology has been adapted for the synthesis of carbamates, offering convenient purification and the potential for automation. nih.gov

In this approach, an aromatic amine can be anchored to a solid support, such as a Merrifield resin. The immobilized amine is then reacted with a suitable reagent to form the carbamate linkage. nih.gov This method is advantageous for creating combinatorial libraries of bioactive molecules, as the reactions often proceed to completion and purification is simplified to washing the resin. nih.gov

Specifically for generating diverse analogs, oligocarbamates have been synthesized on solid supports using N-protected p-nitrophenyl carbonate monomers. acs.org This strategy allows for the stepwise construction of carbamate oligomers with varied side chains, achieving high coupling efficiencies at each step. acs.org The use of solid-phase techniques in conjunction with photolithographic methods has enabled the creation of spatially defined libraries of oligocarbamates that can be screened for binding affinity against biological targets like monoclonal antibodies. acs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govyoutube.com The primary mechanism, dielectric heating, involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This technique often results in dramatically reduced reaction times, increased product yields, and improved purity. youtube.comajrconline.org

In the context of carbamate synthesis, microwave irradiation can facilitate the reaction between amines or alcohols and activating agents. While specific literature detailing microwave-assisted synthesis of nitrophenyl carbamates is specialized, the general principles are broadly applicable. For instance, the reaction of an alcohol with p-nitrophenyl chloroformate to form an activated carbonate, or the subsequent reaction with an amine to yield a carbamate, can be significantly expedited. nih.govacs.org Conventional methods might require several hours at room temperature or elevated temperatures, whereas microwave-assisted protocols can often achieve completion within minutes. youtube.com

The efficiency of MAOS is dependent on the ability of the solvents and reagents to absorb microwave energy. nih.gov The use of a microwave reactor allows for precise control over temperature and pressure, further enhancing reaction outcomes and safety. youtube.com This approach is particularly valuable for constructing libraries of compounds for medicinal chemistry research, where speed and efficiency are paramount.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis (General)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction/Convection (Slow, Non-uniform) | Dielectric Heating (Rapid, Uniform) nih.gov |

| Reaction Time | Hours to Days | Minutes to Hours youtube.com |

| Product Yield | Variable, often moderate | Often higher yields ajrconline.org |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to short reaction times |

Catalytic Systems in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with greater efficiency and selectivity under milder conditions. The synthesis of nitrophenyl carbamates often employs catalytic systems to facilitate the formation of the carbamate linkage.

The synthesis of nitrophenyl carbamates frequently involves the reaction of alcohols or amines with reagents like p-nitrophenyl chloroformate (PNPCOCl). nih.govacs.org In these reactions, tertiary amines play crucial roles as both bases and nucleophilic catalysts.

Triethylamine (Et₃N) is commonly used as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst, particularly for the acylation of sterically hindered alcohols. nih.govreddit.com Its catalytic activity stems from its ability to react with p-nitrophenyl chloroformate to form a highly reactive intermediate, an N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by an alcohol or amine than the original chloroformate. The catalyst is then regenerated in the final step. The use of even catalytic amounts of DMAP can dramatically accelerate the rate of carbamate formation. reddit.com In some protocols, DMAP is used in stoichiometric amounts, while in others, it is used catalytically in conjunction with a less expensive base like triethylamine. reddit.comgoogle.com

Table 2: Role of Amine Catalysts in this compound Synthesis

| Catalyst/Base | Primary Function | Mechanism of Action |

|---|---|---|

| Triethylamine | Base | Neutralizes HCl byproduct. |

| DMAP | Nucleophilic Catalyst | Forms a highly reactive N-acylpyridinium intermediate with the acylating agent. nih.gov |

Research into carbamate synthesis is continuously exploring novel catalytic systems to improve efficiency and environmental compatibility. While many emerging methods focus on general carbamate synthesis, particularly using carbon dioxide as a C1 source, their principles represent the forefront of the field. rsc.org

Metal-Based Catalysis: Various metal catalysts are being investigated for carbamate synthesis.

Indium Catalysis: Indium-mediated reactions have gained attention due to the metal's high reactivity, low toxicity, and tolerance to air and water. nih.gov Catalytic amounts of indium can promote the efficient synthesis of carbamates from amines and alkyl chloroformates. nih.gov

Copper Catalysis: Copper(I) iodide (CuI) has been shown to be an inexpensive and effective catalyst for the N-arylation of primary carbamates, offering a cost-effective alternative to palladium-based systems. researchgate.net

Zirconium-Based MOFs: Metal-Organic Frameworks (MOFs) like Zr-MOF-808 have been reported as active heterogeneous catalysts for the carbamoylation of anilines under mild conditions, offering high yields and catalyst recyclability. researchgate.net

These emerging methodologies, particularly those that are halogen-free, align with the principles of green chemistry and offer promising future avenues for the synthesis of nitrophenyl carbamates and their analogs. rsc.org

Principles of Green Chemistry in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org Several of these principles are highly relevant to the synthesis of nitrophenyl carbamates.

Waste Prevention: The most effective green chemistry principle is to prevent waste generation in the first place. greenchemistry-toolkit.org The use of highly efficient catalytic methods, such as those involving DMAP or emerging metal catalysts, minimizes the formation of byproducts and improves reaction yields, thereby reducing waste. nih.govresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Catalytic reactions are inherently more atom-economical than those requiring stoichiometric reagents that are not incorporated into the final structure.

Less Hazardous Chemical Synthesis: This principle encourages the use of substances with little to no toxicity. jddhs.com While nitrophenyl carbamates are valuable reagents, their synthesis often involves hazardous precursors like chloroformates. A key goal in green chemistry is to develop alternative, safer synthetic routes, such as those that might utilize carbon dioxide instead of phosgene (B1210022) derivatives. rsc.org

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. rjpn.org Microwave-assisted synthesis is a prime example of this principle in action, as it significantly reduces reaction times and, consequently, the total energy consumed compared to conventional heating. jddhs.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. jddhs.com As detailed in section 2.3, catalysis is central to the efficient synthesis of nitrophenyl carbamates, reducing energy requirements, increasing selectivity, and minimizing waste.

By integrating techniques like microwave heating and developing novel, highly efficient catalytic systems, the synthesis of nitrophenyl carbamates can be made more sustainable and environmentally benign.

Reaction Mechanisms and Intrinsic Reactivity of Nitrophenyl Carbamates

Hydrolytic Decomposition Pathways of Nitrophenyl Carbamates

The hydrolysis of nitrophenyl carbamates, leading to the release of an amine, an alcohol or phenol (B47542), and carbon dioxide, is a fundamental reaction with implications in various chemical and biological processes. The pathway of this decomposition is highly dependent on the reaction conditions, particularly the pH.

Base-Catalyzed Hydrolysis Mechanisms

In alkaline environments, the hydrolysis of nitrophenyl carbamates is significantly accelerated. The mechanism of this base-catalyzed process can proceed through two distinct pathways: a concerted (BAC2) mechanism and a stepwise (E1cB) mechanism. The operative mechanism is largely determined by the substitution pattern of the carbamate (B1207046), specifically whether it is a primary, secondary, or tertiary carbamate.

The bimolecular acyl-carbon cleavage (BAC2) mechanism is characteristic of the hydrolysis of secondary and N,N-disubstituted carbamates. rsc.orgviu.ca This pathway involves a direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate. This concerted process proceeds through a single transition state, leading to the formation of a tetrahedral intermediate. semanticscholar.org The subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond and the liberation of the corresponding alcohol or phenol and a carbamic acid intermediate, which then rapidly decomposes to an amine and carbon dioxide.

The BAC2 mechanism is favored for secondary carbamates due to the absence of an acidic proton on the nitrogen atom, which is a prerequisite for the alternative E1cB pathway. viu.ca The rate of the BAC2 hydrolysis is influenced by the nature of the leaving group, with better leaving groups accelerating the reaction. rsc.org

Primary carbamates, which possess an acidic proton on the nitrogen atom, typically undergo hydrolysis via a stepwise elimination-unimolecular conjugate base (E1cB) mechanism. rsc.orgviu.cawikipedia.org This pathway is initiated by the deprotonation of the carbamate nitrogen by a base, forming a carbamate anion (the conjugate base). wikipedia.orgmasterorganicchemistry.com This initial step is a rapid and reversible equilibrium.

The subsequent and rate-determining step involves the unimolecular elimination of the leaving group (the nitrophenoxide ion) from the carbamate anion, leading to the formation of a highly reactive isocyanate intermediate. rsc.orgwikipedia.org This isocyanate is then rapidly attacked by water to form a carbamic acid, which, as in the BAC2 pathway, decomposes to the corresponding amine and carbon dioxide.

The E1cB mechanism is characterized by its two-step nature, with the formation of a distinct intermediate. wikipedia.orgmasterorganicchemistry.com The rate of this reaction is highly sensitive to the acidity of the N-H proton and the stability of the resulting carbamate anion. rsc.org Evidence for the E1cB mechanism in the hydrolysis of aryl carbamates includes the observation of isocyanate intermediates. rsc.org

Tetrahedral intermediates are central to the understanding of carbonyl reactions, including the hydrolysis of carbamates. ic.ac.uk In the context of the BAC2 mechanism, the formation of a tetrahedral intermediate is a key step. semanticscholar.org This transient species features a central carbon atom bonded to four substituents, transitioning from an sp2 to an sp3 hybridization state.

pH-Dependent Reactivity Profiles in Hydrolysis

The rate of hydrolysis of nitrophenyl carbamates exhibits a strong dependence on the pH of the medium. emerginginvestigators.org Generally, these compounds are relatively stable in neutral and acidic solutions but undergo rapid cleavage under basic conditions. emerginginvestigators.orgemerginginvestigators.org

A typical pH-rate profile for the hydrolysis of a nitrophenyl carbamate shows a slow, pH-independent reaction rate at acidic and neutral pH. As the pH increases into the alkaline region, the rate of hydrolysis increases significantly. emerginginvestigators.org For primary carbamates that hydrolyze via the E1cB mechanism, the rate continues to increase with pH as the concentration of the hydroxide ion, which acts as the base to deprotonate the carbamate, increases. However, for some carbamates, the rate may plateau at very high pH values, indicating that the deprotonation step is no longer rate-limiting. emerginginvestigators.org

For secondary carbamates proceeding through the BAC2 mechanism, the rate of hydrolysis is directly proportional to the hydroxide ion concentration, leading to a linear increase in the observed rate constant with increasing pH in the alkaline range. The specific pH at which the hydrolysis becomes significant depends on the structure of the carbamate, particularly the nature of the nitrophenyl leaving group and the substituents on the nitrogen atom. emerginginvestigators.org

| pH | Relative Initial Rate of Hydrolysis (4-Nitrophenyl Carbamate) | Dominant Mechanism |

|---|---|---|

| 1 | Low | Minimal Hydrolysis |

| 3 | Low | Minimal Hydrolysis |

| 7 | Low | Minimal Hydrolysis |

| 8 | Increasing | Base-Catalyzed Hydrolysis Begins |

| 9 | Increasing | E1cB or BAC2 |

| 10 | Increasing | E1cB or BAC2 |

| 11 | High | E1cB or BAC2 |

| 12 | Very High | E1cB or BAC2 |

| 13 | Maximum (Plateau for some) | E1cB or BAC2 |

| 14 | Maximum (Plateau for some) | E1cB or BAC2 |

Nucleophilic Substitution Reactions Involving Nitrophenyl Carbamates

Due to the excellent leaving group ability of the p-nitrophenoxide ion, nitrophenyl carbamates are highly reactive towards nucleophiles and are frequently employed as activated precursors for the synthesis of other carbamates and related compounds. nih.govbeilstein-journals.org These reactions typically proceed via a nucleophilic acyl substitution mechanism.

In these reactions, a nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the this compound. nih.govbeilstein-journals.org This attack leads to the formation of a tetrahedral intermediate, similar to that in the BAC2 hydrolysis mechanism. The subsequent collapse of this intermediate results in the expulsion of the p-nitrophenoxide ion and the formation of a new carbamate or a related derivative.

Aminolysis Reaction Kinetics and Mechanisms

The aminolysis of nitrophenyl carbamates has been the subject of detailed kinetic studies to elucidate their reaction mechanisms. The reactions of methyl 4-nitrophenyl carbonate (MNPC) with a series of secondary alicyclic amines (SAA) and quinuclidines have been investigated in aqueous solutions. acs.org When the amine is in excess, the reactions follow pseudo-first-order kinetics. acs.orgnih.gov For the reactions of SAA with MNPC, plots of the observed rate coefficient (kobsd) versus amine concentration at a constant pH are linear, with a pH-independent slope (kN). acs.org

A key tool for understanding the mechanism is the Brønsted-type plot, which correlates the logarithm of the rate constant (log kN) with the pKa of the amine nucleophile. For the reactions of secondary alicyclic amines with methyl 4-nitrophenyl carbonate, the Brønsted plot is biphasic, showing a distinct downward curvature. acs.org This curvature is indicative of a stepwise mechanism that proceeds through a zwitterionic tetrahedral intermediate (T±). The plot reveals a change in the rate-determining step (RDS) depending on the basicity of the amine. acs.org

For highly basic amines (high pKa), the formation of the tetrahedral intermediate (the k1 step) is the rate-determining step. Conversely, for less basic amines (low pKa), the breakdown of the intermediate to form the products (the k2 step) becomes rate-limiting. acs.orgrsc.org The Brønsted plot for the quinuclidinolysis of MNPC, however, is linear with a slope (βN) of 0.86, which suggests a stepwise process where the breakdown of the T± intermediate is consistently the rate-limiting step. acs.org

The general mechanism for the aminolysis of nitrophenyl carbamates can be summarized as follows:

Nucleophilic attack by the amine on the carbonyl carbon of the carbamate to form a zwitterionic tetrahedral intermediate (T±).

Collapse of the T± intermediate, involving the expulsion of the nitrophenoxide leaving group, to form the final products.

The nature of the amine (primary vs. secondary) and the electrophilic center (e.g., C=O vs. C=S) can significantly influence both the reactivity and the specific details of the reaction mechanism. nih.govresearchgate.net

| pKa Region | Brønsted Slope (β) | Rate-Determining Step |

|---|---|---|

| High pKa (Basic Amines) | 0.3 | Formation of Tetrahedral Intermediate (k1) |

| Low pKa (Less Basic Amines) | 1.0 | Breakdown of Tetrahedral Intermediate (k2) |

Phenolysis Reaction Pathways

The reactions of nitrophenyl carbamates and related carbonates with phenoxide anions have also been kinetically investigated to determine their pathways. Studies on phenyl 4-nitrophenyl carbonate (PNPC) and phenyl 2,4-dinitrophenyl carbonate (PDNPC) reacting with a series of phenoxide anions in aqueous solution show that the reactions follow pseudo-first-order kinetics under excess phenoxide conditions. researchgate.net The reactions are first order with respect to the phenoxide concentration. researchgate.net

Unlike the aminolysis reactions which often proceed stepwise, the Brønsted-type plots for the phenolysis of both PNPC and PDNPC are linear. researchgate.net The linearity of these plots, with slopes (βnuc) of 0.61 for PNPC and 0.49 for PDNPC, is consistent with a concerted, one-step mechanism (SNAr-like) for both reaction series. researchgate.net There is no evidence of a stable tetrahedral intermediate, and the reaction proceeds directly to products through a single transition state.

The reactivity is significantly influenced by the substitution on the nitrophenyl leaving group. PDNPC is more reactive than PNPC towards phenoxide nucleophiles. This enhanced reactivity is attributed to two factors:

The additional nitro group in PDNPC makes its carbonyl carbon more electrophilic. researchgate.net

The 2,4-dinitrophenoxide is a better, more stable leaving group than the 4-nitrophenoxide. researchgate.net

| Substrate | Brønsted Slope (βnuc) | Inferred Mechanism |

|---|---|---|

| Phenyl 4-nitrophenyl carbonate (PNPC) | 0.61 | Concerted |

| Phenyl 2,4-dinitrophenyl carbonate (PDNPC) | 0.49 | Concerted |

Analysis of Leaving Group Abilities and Nucleofugality

The reactivity of nitrophenyl carbamates in nucleophilic substitution reactions is critically dependent on the ability of the nitrophenoxide moiety to depart as a leaving group. The term nucleofuge refers to a leaving group that departs with the bonding electron pair. nih.gov The effectiveness of a leaving group is often related to the stability of the departing anion, which can be estimated by the pKa of its conjugate acid.

4-Nitrophenol (B140041) is a significantly stronger acid (pKa ≈ 7.15) than phenol (pKa ≈ 10), meaning the 4-nitrophenoxide anion is a more stable and therefore better leaving group than the unsubstituted phenoxide ion. emerginginvestigators.org This is due to the strong electron-withdrawing nature of the para-nitro group, which delocalizes the negative charge of the resulting phenoxide ion through resonance, thereby stabilizing it. emerginginvestigators.org

This enhanced leaving group ability allows reactions involving the displacement of 4-nitrophenoxide to occur under mild conditions. emerginginvestigators.orgemerginginvestigators.orgresearchgate.net For instance, 4-nitrophenyl carbamates can be cleaved under mild basic conditions, a property that makes them useful as base-labile protecting groups in organic synthesis. emerginginvestigators.orgresearchgate.net The release of the yellow-colored 4-nitrophenolate (B89219) ion upon cleavage also provides a convenient method for monitoring the reaction progress spectrophotometrically. emerginginvestigators.org

Studies on the fragmentation of 4-nitrobenzyl carbamates have shown that the efficiency of amine release can vary with small changes in the leaving group structure, although this variation is not always directly correlated with the basicity of the leaving aniline. researchgate.net In the aminolysis of carbonates with two potential leaving groups, such as 4-cyanophenyl 4-nitrophenyl carbonate, the stabilization of the nucleofuges is a primary factor controlling the product distribution. rsc.org

Thermal Decomposition Pathways of Nitrophenyl Carbamates

Formation of Benzofurazan Derivatives

A unique thermal decomposition pathway has been identified for alkyl N-(o-nitrophenyl)carbamates. When heated to temperatures between 250-270°C, these compounds undergo a thermal breakdown to produce benzo-2,1,3-oxadiazole, commonly known as benzofurazan. cdnsciencepub.comcdnsciencepub.com This reaction provides a novel and direct method for synthesizing benzofurazan from readily available carbamates. cdnsciencepub.com

The yield of benzofurazan is dependent on the specific alkyl group of the carbamate. The highest yield, up to 53%, was achieved with methyl N-(o-nitrophenyl)carbamate, making it the optimal substrate for this transformation. cdnsciencepub.comcdnsciencepub.com This pyrolytic method is advantageous as it affords a ready source of pure benzofurazan. cdnsciencepub.com

Investigation of Isocyanate Intermediates in Thermal Reactions

The thermal decomposition of carbamates often proceeds through the formation of an isocyanate and an alcohol. researchgate.netnih.govutwente.nlmdpi.com Therefore, the potential role of o-nitrophenyl isocyanate as an intermediate in the formation of benzofurazan from N-(o-nitrophenyl)carbamates was investigated. cdnsciencepub.com

However, when o-nitrophenyl isocyanate itself was subjected to the same pyrolytic conditions (250-270°C), it yielded only a very small amount (5%) of benzofurazan, with the majority of the material forming a black tar. cdnsciencepub.com This result strongly suggests that the formation of benzofurazan from the thermal decomposition of the carbamate does not proceed primarily through the preliminary formation of o-nitrophenyl isocyanate. cdnsciencepub.com

Further investigation revealed that the reaction conditions, particularly the rate of heating, played a crucial role in the product yield. cdnsciencepub.com When the carbamate was brought to the decomposition temperature slowly, the yield of benzofurazan was low (around 10%). In contrast, rapid heating significantly increased the yield. This observation suggests that rapid heating favors the direct formation of benzofurazan over a competing side reaction, which may involve the formation of isocyanate. cdnsciencepub.com

Photolabile Reactivity and Cleavage Mechanisms

Certain nitrophenyl carbamates, particularly those derived from o-nitrobenzyl alcohol, exhibit photolabile properties, making them useful as photoremovable protecting groups. researchgate.netresearchgate.net These compounds are stable under normal conditions but can be cleaved upon irradiation with UV light to release a protected functional group, such as an amine or an alcohol. researchgate.net

The underlying mechanism for the photocleavage is the classical o-nitrobenzyl photorearrangement. researchgate.net Upon absorption of UV light (typically below 400 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of a transient aci-nitro intermediate. nih.gov This intermediate is unstable and rapidly rearranges, leading to the cleavage of the carbamate bond and the release of the protected amine or alcohol, carbon dioxide, and an o-nitrosobenzaldehyde derivative. researchgate.netnih.gov

The process can be summarized as:

Photoexcitation of the o-nitrobenzyl group.

Intramolecular hydrogen atom transfer to form an aci-nitro intermediate.

Decay of the intermediate, leading to the cleavage of the benzylic C-O bond and release of the protected substrate.

The quantum efficiency of this process, which is the number of molecules released per photon absorbed, can be quite high, with reported values for cyclohexylamine release from various o-nitrobenzyl carbamates ranging from 0.11 to 0.62. researchgate.net The specific structure of the photoactive center, including substituents on the aromatic ring or at the benzylic position, can influence both the quantum yield and the rate of release. researchgate.netnih.gov For instance, laser flash photolysis studies have directly observed the aci-nitro intermediate, which decays in the millisecond to microsecond timescale to release the caged compound. nih.gov

Photoinduced Decarbamylation Processes

The cleavage of the carbamate group in o-nitrophenyl carbamates upon irradiation with UV light is a well-documented process known as photoinduced decarbamylation. researchgate.net This reaction is a key feature of the "classical o-nitrobenzyl photorearrangement". researchgate.net The process is initiated by the absorption of a photon, which promotes the o-nitrobenzyl moiety to an electronically excited state. This leads to the release of the protected amine, carbon dioxide, and an o-nitrosobenzaldehyde derivative. researchgate.netacs.org

The efficiency of this photolytic cleavage is quantified by the quantum yield (Φ), which is dependent on both steric and electronic factors of the carbamate structure. researchgate.net For instance, the quantum efficiency for the photogeneration of cyclohexylamine from various o-nitrobenzyl-derived carbamates at 254 nm has been observed to range from 0.11 to 0.62. researchgate.net This variation is attributed to the substitution pattern on the o-nitrobenzyl group and the nature of the α-substituent. researchgate.net

The general mechanism for the photoinduced decarbamylation of an o-nitrobenzyl carbamate is depicted below:

Photoexcitation: The o-nitrobenzyl carbamate absorbs a photon, transitioning to an excited singlet state, which can then undergo intersystem crossing to a triplet state. researchgate.netrsc.org

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

Formation of an aci-nitro Intermediate: This hydrogen transfer results in the formation of a transient aci-nitro intermediate. acs.org

Rearrangement and Release: The aci-nitro intermediate undergoes a series of rearrangements, leading to the cleavage of the carbamate bond and the release of the free amine, carbon dioxide, and the corresponding o-nitrosobenzaldehyde. rsc.org

The photoproducts of this reaction, particularly the o-nitrosobenzaldehyde, are themselves photochemically active, which can sometimes complicate the product distribution in prolonged irradiations. rsc.org

| α-Substituent | o-Nitro Substitution Pattern | Quantum Yield (Φ) at 254 nm | Reference |

|---|---|---|---|

| H | Unsubstituted | 0.11 | researchgate.net |

| CH₃ | Unsubstituted | 0.25 | researchgate.net |

| Ph | Unsubstituted | 0.62 | researchgate.net |

| H | 4,5-Dimethoxy | 0.18 | researchgate.net |

Intramolecular Hydrogen Atom Transfer in Photoreactions

A critical step in the photorearrangement of o-nitrobenzyl compounds, including nitrophenyl carbamates, is an intramolecular hydrogen atom transfer (HAT). researchgate.netrsc.org Upon photoexcitation, the nitro group is promoted to an excited state (typically the triplet n,π* state), which has radical-like reactivity. rsc.org This excited nitro group then abstracts a hydrogen atom from the benzylic position (the carbon atom attached to the oxygen of the carbamate). researchgate.netrsc.org

The general scheme for the intramolecular HAT in o-nitrobenzyl carbamates is as follows:

Excitation: R-CH₂-O-C(=O)NHR' + hν → [R-CH₂-O-C(=O)NHR']*

Intramolecular HAT: [R-CH₂-O-C(=O)NHR']* → R-CH•-O-C(=O)NHR' (as part of the aci-nitro intermediate formation)

This intramolecular process is highly efficient due to the proximity of the nitro group and the benzylic hydrogen atoms. Studies on related o-nitrophenol compounds have also highlighted the importance of intramolecular hydrogen transfer in their photochemical behavior, where the phenolic hydroxyl hydrogen is transferred to the nitro group. researchgate.netrsc.org

Control of Photolytic Product Distribution via Protolytic Equilibria

The distribution of photolytic products from nitrophenyl carbamates can potentially be influenced by protolytic equilibria, primarily the pH of the reaction medium. While direct and extensive studies on the pH-dependent photolysis of nitrophenyl carbamates are not widely reported, the principles of acid-base chemistry and their effect on photochemical reactions of related nitroaromatic compounds provide a basis for understanding potential influences.

The pH of the solution can affect the photolytic process in several ways:

Protonation/Deprotonation of the Reactant: The ground state of the this compound itself may undergo protonation or deprotonation depending on the pH, which could alter its absorption spectrum and the nature of its excited states.

Protonation/Deprotonation of Intermediates: The transient species formed during the photoreaction, such as the aci-nitro intermediate, are known to have acidic properties. The protonation state of this intermediate could influence its subsequent reaction pathways, potentially altering the product distribution. For instance, in the photolysis of other nitroaromatic compounds, the formation of different nitrating agents can be pH-dependent. researchgate.net

Influence on Leaving Group Departure: The final steps of the decarbamylation involve the release of an amine. The protonation state of the amine leaving group could influence the kinetics of its departure.

Studies on the photolysis of other aromatic compounds, such as p-nitrophenol, have shown a clear dependence of the degradation rate on pH. nih.gov For example, the ozonolysis rate constant for p-nitrophenol shows a positive correlation with pH. nih.gov Similarly, the photolytic degradation of various pharmaceutical compounds is significantly influenced by the pH of the medium, affecting both the rate of reaction and the by-products formed. nih.gov These examples suggest that the photolytic behavior of nitrophenyl carbamates could also be susceptible to control by adjusting the pH, thereby influencing the efficiency of decarbamylation and the formation of side products.

| Compound Name |

|---|

| This compound |

| o-Nitrobenzyl carbamate |

| Cyclohexylamine |

| o-Nitrosobenzaldehyde |

| p-Nitrophenol |

Computational and Theoretical Investigations of Nitrophenyl Carbamate Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of nitrophenyl carbamate (B1207046) systems. By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy for predicting molecular properties. A common approach involves using hybrid functionals like B3LYP with Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p), which have been shown to reliably predict geometries and electronic characteristics for a wide range of organic molecules.

Molecular Structure Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy conformation. For nitrophenyl carbamate systems, this involves determining the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Experimental data from X-ray crystallography for compounds like Methyl N-(4-nitrophenyl)carbamate and 4-Nitrophenyl N-phenylcarbamate provide a valuable reference for validating the accuracy of computational models. nih.govchemrxiv.org In Methyl N-(4-nitrophenyl)carbamate, for instance, the nitro and methoxycarbonyl groups are observed to be slightly twisted out of the plane of the aromatic ring. nih.gov Specifically, the dihedral angles are reported to be 5.1(1)° for the nitro group and 6.2(1)° for the methoxycarbonyl group relative to the phenyl ring. nih.gov Similarly, in 4-Nitrophenyl N-phenylcarbamate, the two aromatic rings are significantly twisted with respect to the central carbamate bridge. chemrxiv.org

Computational studies on carbamate monomers have revealed that the carbamate unit itself tends to be planar, which is attributed to the delocalization of π-electrons across the backbone. nih.gov However, unlike peptides which strongly favor a trans configuration, carbamates can also have energetically stable cis configurations. nih.gov DFT calculations can accurately model these subtle conformational preferences and provide optimized geometric parameters that are often in good agreement with experimental crystal structure data.

Below is a table of selected experimental bond lengths for Methyl N-(4-nitrophenyl)carbamate, which serve as a benchmark for DFT calculations.

| Bond | Experimental Bond Length (Å) |

|---|---|

| C(carbonyl)-O(ester) | 1.341 |

| C(carbonyl)=O | 1.200 |

| C(carbonyl)-N | 1.364 |

| N-C(phenyl) | 1.416 |

| C(phenyl)-N(nitro) | 1.456 |

| N(nitro)-O(nitro) | 1.221 |

| N(nitro)-O(nitro) | 1.229 |

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.

The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity. The energy of the LUMO is related to the electron affinity and indicates its electrophilicity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For nitrophenyl carbamates, the presence of the electron-withdrawing nitro group and the carbamate functionality significantly influences the energies of these frontier orbitals. DFT calculations are employed to determine these energy values. For a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations have shown the HOMO energy to be -7.06 eV and the LUMO energy to be -2.11 eV, resulting in a HOMO-LUMO gap of 4.95 eV. researchgate.net These values indicate that a significant amount of energy is required for electronic excitation, suggesting considerable kinetic stability. mdpi.comresearchgate.net The distribution of the HOMO and LUMO across the molecule reveals the regions most likely to be involved in electron donation and acceptance, respectively. In many nitrophenyl derivatives, the HOMO is often localized on the phenyl ring and the carbamate's nitrogen atom, while the LUMO is predominantly centered on the electron-deficient nitrophenyl moiety.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.06 |

| ELUMO | -2.11 |

| Energy Gap (ΔE) | 4.95 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto a surface of constant electron density, with different colors indicating varying electrostatic potential. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

Typically, MEP maps use a color spectrum where red indicates regions of most negative electrostatic potential (electron-rich), and blue represents areas of most positive electrostatic potential (electron-deficient). Green and yellow areas denote regions with intermediate or near-zero potential.

In this compound systems, the MEP surface clearly illustrates the molecule's electronic landscape. The oxygen atoms of the nitro group and the carbonyl group of the carbamate are characterized by intense red regions, indicating they are the most electron-rich sites and are susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the carbamate nitrogen (N-H) typically shows a region of positive potential (blue), highlighting its role as a hydrogen bond donor. The aromatic protons also exhibit positive potential. This detailed mapping helps in understanding intermolecular interactions and the initial steps of chemical reactions.

Mulliken Atomic Charge Distribution and Its Implications for Reactivity

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule from the results of a quantum chemical calculation. While the absolute values of Mulliken charges can be sensitive to the basis set used, they provide a useful qualitative picture of the electron distribution and can help identify sites of reactivity.

The distribution of charges reveals the electron-donating or electron-withdrawing effects of different functional groups. In nitrophenyl carbamates, the strong electron-withdrawing nature of the nitrophenyl group significantly influences the charge distribution. Computational studies on a 4-nitrophenyl carbamate derivative have shown that the carbonyl carbon atom bears a significant positive partial charge. One study calculated a Mulliken charge of +0.406 on this carbon, rendering it highly electrophilic. This positive charge makes the carbonyl carbon a prime target for nucleophilic attack, a key step in the hydrolysis and other substitution reactions of these compounds.

The nitrogen atom of the carbamate group typically has a negative charge, while the hydrogen attached to it is positively charged. The oxygen atoms of both the carbonyl and nitro groups carry substantial negative charges, consistent with their high electronegativity. The table below presents a representative Mulliken charge distribution for key atoms in a this compound system, illustrating the charge separation within the molecule.

| Atom | Mulliken Charge (e) |

|---|---|

| C (carbonyl) | +0.406 |

| O (carbonyl) | -0.350 |

| N (carbamate) | -0.250 |

| C (phenyl attached to N) | +0.100 |

| C (phenyl with nitro group) | -0.050 |

| N (nitro) | +0.550 |

| O (nitro) | -0.400 |

Prediction of Reactive Sites and Overall Reactivity

Electrophilic Sites: The most significant electrophilic site is the carbonyl carbon of the carbamate group. This is consistently identified by its large positive Mulliken charge and its location in a region of positive or near-neutral electrostatic potential. This site is highly susceptible to attack by nucleophiles. The carbon atom of the phenyl ring attached to the nitro group also exhibits some electrophilic character.

Nucleophilic Sites: The oxygen atoms of the carbonyl and nitro groups are the primary nucleophilic sites, as shown by their negative Mulliken charges and the negative potential regions in the MEP map. The nitrogen atom of the carbamate also possesses nucleophilic character due to its lone pair of electrons.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and thermodynamic properties of molecules in various environments, such as in solution or interacting with biological macromolecules.

For this compound systems, MD simulations can be employed to investigate several aspects:

Conformational Dynamics: While DFT calculations provide static, minimum-energy structures, MD simulations reveal how the molecule behaves at finite temperatures. This includes rotations around single bonds, such as the C-N and C-O bonds of the carbamate linkage, and the flexibility of the entire molecule. This can be particularly insightful for understanding the conformational landscape and the transitions between different stable or metastable states.

Solvation Effects: MD simulations explicitly model the interactions between the this compound solute and the surrounding solvent molecules (e.g., water, organic solvents). This allows for the study of how the solvent influences the conformational preferences and reactivity of the carbamate. The formation and dynamics of hydrogen bonds between the carbamate's N-H group or oxygen atoms and solvent molecules can be analyzed in detail.

Interactions with Other Molecules: In the context of medicinal chemistry or materials science, MD simulations are invaluable for studying the interactions of nitrophenyl carbamates with biological targets like enzymes or with other molecules in a mixture. For example, simulations can be used to model the binding of a carbamate-based inhibitor to the active site of an enzyme, providing insights into the binding mode, interaction energies, and the stability of the complex. nih.gov

In a typical MD simulation of a this compound, the system is first solvated in a box of solvent molecules. The system is then energy-minimized to remove any unfavorable contacts, followed by a period of heating and equilibration to bring it to the desired temperature and pressure. Finally, a production run is performed, during which the trajectories of all atoms are saved for subsequent analysis. From these trajectories, various properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions, and hydrogen bond dynamics can be calculated to provide a comprehensive picture of the system's behavior over time.

Theoretical Insights into Carbamate Amide Resonance and Rotational Barriers

The electronic structure of the carbamate group gives rise to important properties like amide resonance, which influences the molecule's geometry and reactivity. The delocalization of the nitrogen lone pair electrons into the carbonyl group creates a partial double bond character in the C–N bond. nih.govacs.org This restricts free rotation around the C–N bond, leading to the existence of syn and anti rotamers. nih.gov

Theoretical and experimental studies have shown that the amide resonance in carbamates is approximately 3–4 kcal/mol lower than in typical amides, a difference attributed to electronic and steric effects from the adjacent ester oxygen. acs.org Computational methods are essential for quantifying the energy barriers to this rotation. For an N-alkylcarbamate, the rotational barrier is about 16 kcal/mol. nih.gov This barrier is lowered in N-aryl systems; for example, an N-phenylcarbamate has a rotational barrier of 12.5 kcal/mol. nih.gov The barrier can be even lower in systems with strong electron-withdrawing groups, such as N-(2-pyrimidyl)carbamates, where barriers can be less than 9 kcal/mol. nih.gov Computational analyses trace the origin of this effect to the increased single-bond character of the C(carbonyl)–N bond, resulting from the electron-withdrawing nature of the attached aryl or heteroaryl ring. nih.gov

| Carbamate Type | C–N Rotational Barrier (kcal/mol) | Reference |

| N-alkylcarbamate | ~16 | nih.gov |

| N-phenylcarbamate | 12.5 | nih.gov |

| N-(2-pyrimidyl)carbamate | <9 | nih.gov |

Computational Modeling for Mechanistic Elucidation and Validation

Computational modeling is a powerful strategy for elucidating the mechanisms of reactions involving nitrophenyl carbamates and for validating experimental findings.

Understanding a chemical reaction requires detailed knowledge of its energy landscape, including the structures of intermediates and, most importantly, the transition states that connect them. Computational methods, particularly DFT, are used to map these pathways. For instance, in the aminolysis of related nitrophenyl esters, a six-membered cyclic transition state has been proposed based on kinetic data and supported by computational models. researcher.liferesearchgate.net This transition state involves a second amine molecule acting as a proton shuttle, which lowers the activation energy of the reaction. researcher.life

In studies on the antioxidant activity of phenyl carbamates, DFT calculations have been used to explore various mechanistic pathways, such as hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SETPT). researchgate.net By calculating the energies of reactants, products, and transition states, researchers can determine the most favorable reaction mechanism. researchgate.net Similarly, in catalyzed reactions like the palladium-catalyzed synthesis of carbamates, computational studies identify key intermediates and evaluate the thermodynamic and kinetic feasibility of each step, confirming that C–N bond formation is fundamental to product stability. mdpi.com

A key strength of computational chemistry is its ability to provide predictions that can be directly correlated with experimental data, such as reaction rates. This synergy provides a more complete understanding of the reaction mechanism. For the hydrolysis of 4-nitrophenyl carbamate, DFT calculations have been used to support spectroscopic findings. emerginginvestigators.org The computational analysis showed that the related 4-nitrophenyl carbonate has a more electron-poor carbonyl carbon, making it more susceptible to nucleophilic attack and thus explaining its faster hydrolysis rate compared to the carbamate. emerginginvestigators.org A direct correlation was established between the calculated Mulliken charge on the carbonyl carbon and the experimentally observed initial rates of hydrolysis. emerginginvestigators.orgresearchgate.net

Applications in Organic Synthesis and Materials Science

Nitrophenyl Carbamates as Chemical Protecting Groups

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Nitrophenyl carbamates have emerged as a valuable class of protecting groups, offering distinct advantages in terms of their introduction and cleavage under specific conditions.

Amine Protection Strategies

The protection of amines is a frequent necessity in multi-step organic synthesis, particularly in peptide chemistry and the synthesis of complex nitrogen-containing natural products. Nitrophenyl carbamates provide a reliable method for rendering amines non-nucleophilic and stable to a range of reaction conditions.

p-Nitrophenyl Carbamates: These are typically installed by reacting an amine with p-nitrophenyl chloroformate in the presence of a base. The resulting carbamate (B1207046) is stable under neutral and acidic conditions but can be readily cleaved under basic conditions. This base-lability provides orthogonality to acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group. For instance, benzylamine (B48309) can be protected as its 4-nitrophenyl carbamate with high yields (72-94%) by acylation with 4-nitrophenyl chloroformate. emerginginvestigators.org The increased nucleophilicity of amines compared to alcohols may necessitate modified reaction conditions, such as lower temperatures, to achieve successful protection. emerginginvestigators.org

o-Nitrobenzyl Carbamates: An alternative strategy involves the use of o-nitrobenzyl carbamates, which are notable for their photolabile nature. These protecting groups can be introduced by reacting an amine with an appropriate o-nitrobenzyl derivative, such as o-nitrobenzyl phenyl carbonate. emerginginvestigators.org The key advantage of the o-nitrobenzyl group is its removal under neutral conditions by irradiation with UV light, typically around 350 nm. This photolytic cleavage generates the free amine, carbon dioxide, and o-nitrosobenzaldehyde. acs.org This method is orthogonal to both acid- and base-labile protecting groups, offering an additional layer of selectivity in complex syntheses.

| Protecting Group | Introduction Reagent | Key Feature | Deprotection Condition |

|---|---|---|---|

| p-Nitrophenyl carbamate | p-Nitrophenyl chloroformate | Base-labile | Basic hydrolysis (e.g., pH > 12) |

| o-Nitrobenzyl carbamate | o-Nitrobenzyl phenyl carbonate | Photolabile | UV irradiation (~350 nm) |

Alcohol Protection Strategies

Similar to amines, the hydroxyl group of alcohols often requires protection during synthetic sequences. p-Nitrophenyl carbonates, the oxygen analogs of carbamates, serve this purpose effectively.

The protection of an alcohol as a 4-nitrophenyl carbonate is typically achieved by acylation with 4-nitrophenyl chloroformate in the presence of a base like triethylamine (B128534). emerginginvestigators.org For example, benzyl (B1604629) alcohol can be converted to 4-nitrophenyl benzylcarbonate in high yield (94%). emerginginvestigators.org These carbonate protecting groups exhibit similar stability profiles to their carbamate counterparts, being stable in acidic and neutral media but susceptible to cleavage under basic conditions. emerginginvestigators.org The hydrolysis of 4-nitrophenyl carbonates proceeds more rapidly than that of the corresponding carbamates under basic conditions, a difference attributed to the higher electron density on the nitrogen atom of the carbamate, which makes the carbonyl carbon less electrophilic. emerginginvestigators.org

Carboxylic Acid Protection Strategies

The use of nitrophenyl carbamates for the direct protection of carboxylic acids is not a widely documented or conventional strategy in organic synthesis. While the o-nitrobenzyl group, often introduced as an ester, is a well-established photolabile protecting group for carboxylic acids, the formation of a mixed anhydride-like linkage through a carbamate functionality for protection is not a standard application. nih.gov The inherent reactivity of such a linkage would likely render it unsuitable as a stable protecting group for most synthetic transformations.

Orthogonal Protecting Group Methodologies

A key aspect of modern synthetic chemistry is the concept of orthogonal protection, where multiple protecting groups can be removed selectively in the presence of others. Nitrophenyl carbamates are valuable tools in this regard.

p-Nitrophenyl carbamates are stable to the acidic conditions used to remove Boc groups, making them an orthogonal pair. emerginginvestigators.org

o-Nitrobenzyl carbamates are cleaved by photolysis, a condition that does not affect acid-labile (e.g., Boc), base-labile (e.g., Fmoc), or hydrogenolysis-labile (e.g., Cbz) groups. emerginginvestigators.org This makes the o-nitrobenzyl group orthogonal to a wide range of commonly used protecting groups. For example, o-nitrobenzyl carbamates have been shown to be orthogonal to Boc and Alloc protecting groups. emerginginvestigators.org

This orthogonality allows for the selective deprotection and functionalization of different sites within a complex molecule, which is particularly crucial in the synthesis of peptides and other polyfunctional compounds.

Deprotection Strategies and Reaction Conditions

The choice of deprotection strategy is dictated by the nature of the nitrophenyl carbamate used.

Base-Labile Deprotection of p-Nitrophenyl Carbamates: The cleavage of p-nitrophenyl carbamates and carbonates is typically achieved through basic hydrolysis. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. emerginginvestigators.org The deprotection is most effective at high pH, typically pH 12 and above. emerginginvestigators.org A practical advantage of this method is that the release of the p-nitrophenolate ion, which is bright yellow, allows for the spectroscopic monitoring of the deprotection progress at around 400-413 nm. emerginginvestigators.org

Photolytic Deprotection of o-Nitrobenzyl Carbamates: The removal of the o-nitrobenzyl group is accomplished by irradiation with UV light. The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. nih.govacs.org This intermediate then rearranges to release the protected amine, carbon dioxide, and o-nitrosobenzaldehyde. acs.orgnih.gov This deprotection method is exceptionally mild and occurs under neutral conditions, avoiding the need for harsh acidic or basic reagents.

| Protecting Group | Deprotection Method | Reagents/Conditions | Byproducts |

|---|---|---|---|

| p-Nitrophenyl carbamate | Basic Hydrolysis | Aqueous base (pH > 12) | p-Nitrophenol, CO2 |

| o-Nitrobenzyl carbamate | Photolysis | UV light (~350 nm) | o-Nitrosobenzaldehyde, CO2 |

Nitrophenyl Carbamates as Activated Building Blocks in Organic Synthesis

Beyond their role as protecting groups, nitrophenyl carbamates are valuable as activated building blocks. The nitrophenoxy group is an excellent leaving group, facilitating the reaction of the carbamate with various nucleophiles. This property is exploited in the synthesis of ureas, other carbamates, and heterocyclic compounds.

Urea (B33335) Synthesis: Nitrophenyl carbamates are frequently employed as precursors for the synthesis of ureas. They react readily with primary and secondary amines to form the corresponding substituted ureas, with the release of nitrophenol. This method avoids the use of hazardous reagents like phosgene (B1210022). For example, 4-nitrophenyl 2-azidoethylcarbamate derivatives have been developed as activated urea building blocks for the construction of compound libraries. nih.gov These building blocks can be used in parallel solution-phase synthesis to generate a diverse range of urea-containing compounds in good yields. nih.gov

Synthesis of Other Carbamates and Heterocycles: The activated nature of nitrophenyl carbamates allows for their conversion into other carbamates by reaction with alcohols. Furthermore, their reactivity has been harnessed in the synthesis of various heterocyclic systems. For instance, the reaction of p-nitrophenyl carbonates with amidine bases like DBU and DBN can lead to the formation of lactam-derived carbamates through a ring-opening and rearrangement process. beilstein-journals.org

The utility of nitrophenyl carbamates as activated building blocks is a testament to their tunable reactivity, making them a valuable tool in the synthetic chemist's arsenal for the construction of complex molecular architectures.

Synthesis of Diverse Carbamate Derivatives

The activated nature of nitrophenyl carbamates makes them excellent precursors for the synthesis of other carbamate derivatives through transesterification or aminolysis. The p-nitrophenoxide ion is a good leaving group, facilitating the reaction with various nucleophiles under mild conditions. emerginginvestigators.orgemerginginvestigators.org This methodology is particularly useful for introducing the carbamate moiety into sensitive molecules, such as amino acids and nucleosides, where harsh reaction conditions are not tolerated. researchgate.netnih.gov

Mixed carbonates bearing a p-nitrophenyl group are frequently employed for the preparation of a wide range of carbamates. acs.orgnih.gov These activated carbonates are typically synthesized by treating a suitable alcohol with p-nitrophenyl chloroformate in the presence of a base. acs.orgnih.gov The resulting p-nitrophenyl carbonate can then efficiently react with a primary or secondary amine to yield the desired carbamate derivative. acs.org This two-step approach provides a reliable method for the alkoxycarbonylation of amines. researchgate.net

An example of this is the synthesis of carbamate derivatives of palmitoylethanolamide (PEA), where the corresponding p-nitrophenyl carbonate intermediate is reacted with an amino acid to form the final product. researchgate.net This strategy is also employed in solid-phase synthesis, where resin-bound p-nitrophenyl carbonate esters react readily with amines to generate resin-bound carbamates, which can be useful for creating libraries of compounds or for the synthesis of complex molecules like hydantoins. sigmaaldrich.com

The table below illustrates the versatility of p-nitrophenyl-based mixed carbonates in the synthesis of various carbamate derivatives.

| Nucleophile (Amine) | Resulting Carbamate Derivative | Reference |

| Amino Acid | Amino Acid Carbamate | researchgate.netnih.gov |

| Benzylamine | N-Benzylcarbamate | researchgate.net |

| (S)-3-(1-(Dimethylamino)ethyl) phenol (B47542) | Rivastigmine precursor | google.com |

| Various Amines (Solid Phase) | Resin-bound Carbamates | sigmaaldrich.com |

Formation of Urea and Nitrosourea Compounds

Nitrophenyl carbamates are widely used as intermediates for the synthesis of substituted ureas. The reaction of a this compound with an amine leads to the displacement of the nitrophenoxide group and the formation of a stable urea linkage. nih.gov This method offers a safer alternative to the use of highly toxic and hazardous reagents like phosgene and isocyanates. mdpi.com

A general and efficient two-step procedure for the synthesis of monosubstituted and bis-ureas involves the initial reaction of an amine with a nitrophenyl carbonate to form a this compound intermediate. mdpi.com This intermediate is then reacted with a second amine or a diamine to produce the final urea product. mdpi.com For instance, bis(o-nitrophenyl) carbonate can be reacted sequentially with benzylamine and then with various diamines to yield a range of bis-ureas in good yields. mdpi.com

Furthermore, activated nitrophenyl carbamates serve as precursors for the synthesis of nitrosoureas, a class of compounds with significant biological activity. An activated carbamate, such as 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate, has been successfully used to synthesize water-soluble (2-fluoroethyl)nitrosoureas by reacting it with various amino alcohols. researchgate.net The general synthetic pathway involves the formation of a urea derivative from the this compound, followed by nitrosation to yield the final nitrosourea compound. researchgate.net

The following table provides examples of urea and nitrosourea compounds synthesized using this compound precursors.

| Precursor | Reactant | Product | Reference |

| bis(o-nitrophenyl) carbonate | Benzylamine, then various diamines | Bis-ureas | mdpi.com |

| 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate | 2-aminoethanol | N'-(2-chloroethyl)-N-(2-hydroxyethyl)-N'-nitrosourea | researchgate.net |

| 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate | 2-amino-2-deoxy-D-glucose | N'-(2-chloroethyl)-N-(2-deoxy-D-glucopyranosyl)-N'-nitrosourea | researchgate.net |

Construction of Heterocyclic Systems

The reactivity of nitrophenyl carbamates has been harnessed for the construction of various heterocyclic systems. A notable example is the synthesis of lactam-derived carbamates through the reaction of p-nitrophenyl carbonates with amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). beilstein-journals.orgnih.gov

In this reaction, the amidine base acts as a nucleophile, attacking the electrophilic carbonyl carbon of the p-nitrophenyl carbonate. nih.gov This is followed by the elimination of the p-nitrophenoxide ion and subsequent ring-opening of the bicyclic amidine structure to form substituted ε-caprolactam and γ-lactam derived carbamates. beilstein-journals.orgnih.gov This method provides a straightforward route to structurally diverse lactam compounds, which have potential applications in polymer chemistry. beilstein-journals.orgnih.gov The high electrophilicity of the p-nitrophenyl carbonate is crucial for the success of this transformation. nih.gov

The table below summarizes the synthesis of different lactam-derived carbamates using this methodology.

| Amidine Base | p-Nitrophenyl Carbonate Precursor | Resulting Heterocyclic System | Yield (%) | Reference |

| DBU | p-nitrophenyl carbonate of 1-ethynylcyclohexanol | ε-caprolactam carbamate | - | nih.gov |

| DBU | p-nitrophenyl carbonate of homopropargyl alcohol | ε-caprolactam carbamate | - | nih.gov |

| DBN | p-nitrophenyl carbonate of homopropargyl alcohol | γ-lactam carbamate | 56 | nih.gov |

Precursors for Isocyanate Generation

Nitrophenyl carbamates can serve as valuable precursors for the in-situ generation of isocyanates, thereby avoiding the handling and storage of these often toxic and moisture-sensitive reagents. The thermal decomposition of carbamates to produce isocyanates is a well-established non-phosgene route to these important chemical intermediates. mdpi.comnih.govnih.gov The process typically involves heating the carbamate, leading to the elimination of the corresponding alcohol or phenol and the formation of the isocyanate. mdpi.comnih.gov

Specifically, p-nitrophenyl isocyanate can be prepared through a two-step synthesis where p-nitroaniline is first converted to a p-nitrophenyl carbamate derivative, which is then subjected to thermolysis. orgsyn.orgepa.gov For example, p-nitrophenyl carbamyl chloride, formed from p-nitroaniline and phosgene, can be heated to yield p-nitrophenyl isocyanate. orgsyn.org A more direct non-phosgene approach involves the cleavage of a 4-nitrophenyl carbamate intermediate, which can be induced by reagents like chlorosilane, to generate the isocyanate. epa.gov The thermolysis of carbamates generally requires temperatures in excess of 150 °C, and often above 190 °C, to achieve efficient conversion to the isocyanate. google.commdpi.com

This in-situ generation of isocyanates from nitrophenyl carbamates is particularly useful in reactions where the isocyanate is subsequently trapped by a nucleophile, such as in the synthesis of ureas or other carbamates. sigmaaldrich.com

Role of Nitrophenyl Carbamates in Polymer Chemistry

In the realm of polymer chemistry, nitrophenyl carbamates and their precursors play a significant role, particularly in the synthesis of polycarbonates and as components in non-isocyanate routes to polyurethanes. Their reactivity allows for polymerization reactions under specific conditions, offering alternatives to traditional polymer synthesis methods.

Synthesis of Polycarbonates

Polycarbonates are a class of thermoplastic polymers widely used in various applications due to their excellent mechanical properties, heat resistance, and transparency. google.com The conventional method for polycarbonate synthesis involves the use of phosgene, a highly toxic gas. uwb.edu.plnih.gov To circumvent the use of phosgene, alternative, so-called "non-phosgene" routes have been developed, some of which can involve nitrophenyl carbonate derivatives.

One such method is the melt-polycondensation of a diaryl carbonate, such as diphenyl carbonate, with an aromatic dihydroxy compound like bisphenol A. google.comuwb.edu.pl While diphenyl carbonate is commonly used, the synthesis of polycarbonates can also be achieved using more activated carbonic acid diesters, such as bis(4-nitrophenyl) carbonate. google.com The use of these highly active carbonates can promote the transesterification reaction. google.com However, it is noted that the use of nitro-substituted compounds like bis(4-nitrophenyl) carbonate can lead to the formation of colored byproducts, which may be undesirable depending on the application. google.com

The general scheme for polycarbonate synthesis via transesterification is depicted below, where Ar can be a nitrophenyl group.

n HO-Ar'-OH + n (ArO)₂C=O → [-O-Ar'-O-C(=O)-]n + 2n ArOH

Applications in Polyurethane Material Formulation

Polyurethanes are a versatile class of polymers typically synthesized through the polyaddition reaction of diisocyanates with polyols. google.com However, due to the toxicity of isocyanates, there is growing interest in developing non-isocyanate polyurethane (NIPU) synthesis routes. rsc.org Many of these alternative routes involve the use of carbamate intermediates, which can be derived from nitrophenyl carbamates.

Although direct polymerization using nitrophenyl carbamates is not the most common route, their role as precursors to the essential carbamate monomers is crucial for these isocyanate-free polyurethane formulations. The reactivity of the nitrophenyl group facilitates the initial synthesis of the carbamate monomers under mild conditions. nih.gov

Development of Novel Carbamate-Derived Polymers

The reactivity of the this compound group, particularly the excellent leaving group ability of the nitrophenoxide ion, has been harnessed in polymer chemistry for the synthesis of novel functional polymers and polycarbamates. This approach often involves a post-polymerization modification strategy, where a polymer backbone containing activated nitrophenyl carbonate or carbamate moieties is first synthesized and then treated with various nucleophiles to introduce specific functional groups.

A prime example of this methodology involves the use of methacrylate monomers bearing a p-nitrophenyl carbonate group, such as 2-(p-Nitrophenoxycarbonyloxy)ethyl Methacrylate. This monomer can be polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. tcichemicals.com This yields a well-defined polymer with reactive p-nitrophenyl carbonate side chains. The activated nature of these side chains allows for efficient reaction with primary amines under mild conditions to form stable carbamate linkages, effectively grafting desired functional molecules onto the polymer backbone. tcichemicals.com This method is particularly advantageous for incorporating functionalities that might not be compatible with the initial polymerization conditions. tcichemicals.com Research has demonstrated the utility of this approach in developing therapeutic nanoparticles by functionalizing block copolymers with anti-tumor drugs such as doxorubicin. tcichemicals.com

Another avenue explores the direct synthesis of polycarbamates. For instance, reports indicate that polycarbamate nucleic acids have been synthesized using p-nitrophenyl carbonates as reactive precursors that are treated with amines of nucleic acid derivatives. nih.gov Furthermore, aryl polycarbamates can be produced through the reaction of diaryl carbonates, including bis(4-nitrophenyl)carbonate, with aromatic polyamines. google.com These resulting polycarbamates can serve as precursors to other polymers, such as polyureas, upon reaction with other amine compounds. google.com The synthesis of ε-caprolactam and γ-lactam carbamates from the reaction of amidine bases with p-nitrophenyl carbonates also suggests potential applications in polymer chemistry, as these lactam derivatives are valuable monomers. nih.gov

The table below summarizes key aspects of polymer development using this compound chemistry.

| Monomer/Precursor | Polymerization Method | Post-Polymerization Reaction | Functional Moiety Introduced | Reference |

| 2-(p-Nitrophenoxycarbonyloxy)ethyl Methacrylate | ATRP, RAFT | Reaction with primary amines | Doxorubicin, Dopamine | tcichemicals.com |

| Bis(4-nitrophenyl)carbonate | Polycondensation | Reaction with diamines | Not Applicable (forms Polyurea) | google.com |

| Glycosyl p-nitrophenyl carbonates | Not Applicable | Reaction with amines | Glycans (for glycocarbamates) | nih.gov |

Integration of Nitrophenyl Carbamates in Bioconjugation and Chemical Linker Systems

Nitrophenyl carbamates are highly valuable tools in the fields of bioconjugation and chemical biology, where they function as key components of chemical linker systems. Their utility stems from the fact that the nitrophenyl group serves as an excellent leaving group, allowing the carbamate to act as an activated electrophile that can readily react with nucleophiles on biomolecules, such as the primary amine groups on lysine (B10760008) residues or the N-terminus of proteins. broadpharm.comnih.gov This reaction forms a stable carbamate bond, covalently linking the components.